molecular formula C13H17BrClNO2 B2707652 (R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate CAS No. 1799438-97-3

(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate

Cat. No.: B2707652
CAS No.: 1799438-97-3
M. Wt: 334.64
InChI Key: KQNRMISRZVQOTB-MRVPVSSYSA-N
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Description

®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H17BrClNO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of chiral catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate typically involves the reaction of ®-1-(2-bromo-4-chlorophenyl)ethanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and real-time monitoring can help maintain optimal reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride are common methods.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include amines or other reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

®-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate is unique due to its chiral center and the presence of both bromine and chlorine atoms on the aromatic ring. These features confer distinct reactivity and selectivity, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-bromo-4-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNRMISRZVQOTB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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